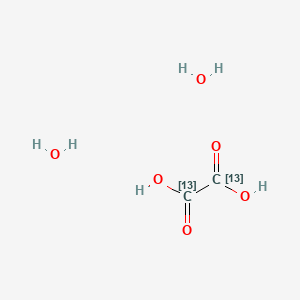

Oxalic acid-13C2 dihydrate

Vue d'ensemble

Description

Oxalic acid-13C2 dihydrate , also known as Ethanedioic-13C2 acid , is a stable isotope-labeled compound. Its chemical formula is HO213C13CO2H · 2H2O . The molecular weight of this compound is 128.05 g/mol . It is commonly used in scientific research, particularly in studies involving isotopic labeling and metabolic tracing.

Applications De Recherche Scientifique

1. Bee Health and Pesticide Treatments

Oxalic acid dihydrate is applied in beekeeping, particularly for treating varroosis in Apis mellifera (honeybees). Research has investigated its effects, noting both lethal and sublethal impacts on bees. Sublethal effects include increased sensitivity to water, reduced longevity, and acidic shifts in the digestive system and hemolymph. The study highlights the importance of dosage and application method for bee health (Rademacher, Harz, & Schneider, 2017).

2. Chemical Shielding Properties

Research into the chemical shielding tensors of oxalic acid dihydrate explores the effects of protonation and conformation changes. Studies in this area are significant for understanding molecular structures and reactions, with implications for areas like spectroscopy and material science (Griffin, Pines, Pausak, & Waugh, 1975).

3. Terahertz Spectroscopy

Oxalic acid dihydrate has been studied using terahertz spectroscopy and solid-state density functional theory (DFT). This research is essential for evaluating computational methods for the structural and dynamical simulation of strongly hydrogen-bonded solids (King & Korter, 2010).

4. Thermal Energy Storage

Oxalic acid dihydrate is considered a promising phase change material for thermal energy storage due to its high initial phase transition enthalpy. Research in this area focuses on improving its thermal behavior for broader application, such as in energy-efficient buildings and renewable energy systems (Han et al., 2017).

5. High-Pressure Proton Dynamics

Under high pressures, oxalic acid dihydrate exhibits significant changes in molecular geometries and proton migration, providing insights into proton transfer reactions and assembly of simple molecules under extreme conditions. This research has implications for understanding crystal chemistry and the behavior of molecular solids under stress (Bhatt et al., 2016).

Propriétés

IUPAC Name |

oxalic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2/i1+1,2+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPUGOOGXGPIO-BQTCFENJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583974 | |

| Record name | (~13~C_2_)Ethanedioic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxalic acid-13C2 dihydrate | |

CAS RN |

286367-59-7 | |

| Record name | (~13~C_2_)Ethanedioic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic acid-13C2 dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

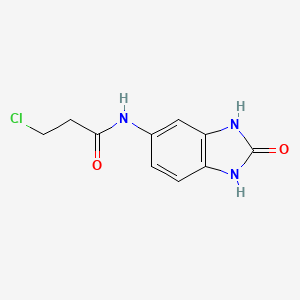

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

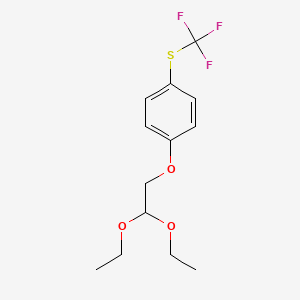

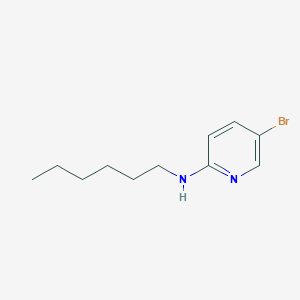

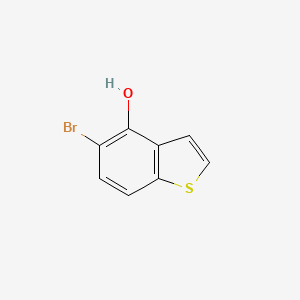

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-4-(3-carboxyphenylsulfonyl)-[1,4]diazepane](/img/structure/B1627232.png)

![1-[(3-Nitrophenyl)methanesulfonyl]pyrrolidine](/img/structure/B1627233.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1627251.png)